![molecular formula C32H33F2N7O2 B2770300 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide CAS No. 887213-74-3](/img/structure/B2770300.png)
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a useful research compound. Its molecular formula is C32H33F2N7O2 and its molecular weight is 585.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing distortions in the DNA structure that can inhibit replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways involved in cell replication and protein synthesis. By intercalating DNA, the compound can inhibit the replication of cancer cells, leading to their death .
Result of Action
The compound’s action results in the inhibition of cell replication, making it potentially useful as an anticancer agent . In particular, it has been found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .
Actividad Biológica
The compound 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and the implications for pharmacological applications.
Structural Overview
The compound features a triazoloquinazoline core , which is known for its diverse biological activities. The presence of various functional groups such as fluorobenzyl and piperazine derivatives enhances the compound's ability to interact with biological targets.
Structural Feature | Description |
---|---|
Triazoloquinazoline Core | Contains a triazole and quinazoline ring structure associated with anticancer and antimicrobial properties. |
Fluorobenzyl Group | Enhances lipophilicity and potential binding affinity to targets. |
Piperazine Derivative | Contributes to neuroactive properties and may influence receptor interactions. |
Anticancer Activity
Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit polo-like kinase 1 (Plk1), a target in various cancers, suggesting that our compound may also possess this capability . The inhibition of Plk1 can disrupt mitotic processes in cancer cells, leading to reduced cell proliferation.
Antimicrobial Properties
The triazole ring in the compound is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Acetylcholinesterase Inhibition
The presence of piperazine suggests potential activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Some derivatives of quinazoline have shown AChE inhibitory activity, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's . Molecular docking studies indicate that such compounds may bind effectively to both the catalytic and peripheral anionic sites of AChE .
Anti-inflammatory Effects
Preliminary studies on related compounds indicate potential anti-inflammatory activity through the inhibition of nitric oxide (NO) release and modulation of cytokine levels such as TNF-α and IL-6 . This suggests that our compound may also possess anti-inflammatory properties.
Study 1: Inhibition of Polo-like Kinase 1
A study identified a related triazoloquinazoline scaffold as an effective inhibitor of Plk1, demonstrating promising results in preclinical models. The study highlighted the importance of structural modifications in enhancing potency against cancer cells .
Study 2: Antimicrobial Screening
Another investigation into compounds with similar triazole frameworks revealed significant antibacterial activity against a range of pathogens, including resistant strains. This study emphasized the role of the triazole moiety in mediating these effects.
Study 3: Neuroprotective Potential
Research focusing on AChE inhibitors found that certain quinazoline derivatives exhibited strong inhibitory effects, comparable to established drugs like donepezil. The binding interactions were elucidated through molecular modeling techniques .
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a complex structure that includes:
- A triazoloquinazoline core , which is known for its biological activity.
- A fluorobenzyl group that enhances lipophilicity and biological interactions.
- A piperazine moiety , which is common in many pharmacologically active compounds.
The molecular formula is C26H27F2N5O, with a molecular weight of approximately 487.6 g/mol. The presence of fluorine atoms contributes to the compound's unique electronic properties, potentially affecting its interaction with biological targets.
Biological Activities
Research indicates that compounds containing similar triazole and quinazoline structures exhibit a range of biological activities:
Kinase Inhibition
The triazoloquinazoline scaffold is associated with kinase inhibition, particularly targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. Inhibitors derived from this scaffold have shown promising results in preclinical studies by selectively inhibiting Plk1 without significant off-target effects .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have indicated that derivatives of triazoloquinazolines can inhibit cell proliferation in cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Activity
Compounds with triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, potentially useful against resistant strains of bacteria.
Case Study 1: Inhibition of Polo-like Kinase 1
A study identified a novel class of small-molecule inhibitors based on the triazoloquinazoline scaffold that effectively inhibits Plk1 PBD. These compounds demonstrated greater than tenfold higher inhibitory activity compared to previous inhibitors, indicating their potential as therapeutic agents for Plk1-addicted cancers .
Compound | IC50 (μM) | Solubility (μg/ml) |
---|---|---|
Compound A | 4.38 ± 0.41 | 11.0 |
Compound B | >50 | <1 |
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in treating infections caused by resistant bacteria.
Propiedades
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F2N7O2/c33-24-12-10-23(11-13-24)22-40-31(43)25-6-1-3-8-27(25)41-29(36-37-32(40)41)14-15-30(42)35-16-5-17-38-18-20-39(21-19-38)28-9-4-2-7-26(28)34/h1-4,6-13H,5,14-22H2,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCSPXDTOPDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.